2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Description
2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C19H16F3N3O4S2 and its molecular weight is 471.47. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
Derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant activity. A subset of these compounds showed protection against picrotoxin-induced convulsions, highlighting the potential application of sulfonamide thiazole derivatives, such as 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide, in developing anticonvulsant therapies (Farag et al., 2012).
Carbonic Anhydrase Inhibition
Sulfonamide derivatives have been studied for their inhibition of human carbonic anhydrase (hCA) isoforms, relevant to various diseases including cancer, obesity, and epilepsy. The structural relation to pritelivir, a known helicase-primase inhibitor, indicates these compounds' broad pharmacological applications, including potential antiviral and anticancer activities, through inhibition of carbonic anhydrases (Carta et al., 2017).
Antimicrobial Activity
Novel heterocyclic compounds incorporating a sulfamoyl moiety have been synthesized and tested for antimicrobial efficacy. These compounds exhibit promising results against various bacterial and fungal strains, underscoring their potential as antimicrobial agents (Darwish et al., 2014).
Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition
Investigations into the metabolic stability and efficacy of PI3Kα and mTOR inhibitors have led to the development of analogs with improved pharmacokinetic profiles. These studies are pivotal for cancer therapy, as they explore the therapeutic potential of modifying the benzothiazole moiety to enhance drug stability and effectiveness (Stec et al., 2011).
Antioxidant Activity
Amidomethane sulfonyl-linked bis heterocycles have been synthesized and tested for their antioxidant activity. Compounds with significant activity greater than standard ascorbic acid have been identified, suggesting the relevance of sulfonamide derivatives in developing antioxidant therapies (Talapuru et al., 2014).
Properties
IUPAC Name |
2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4S2/c1-12-2-8-16(9-3-12)31(27,28)25-18-24-14(11-30-18)10-17(26)23-13-4-6-15(7-5-13)29-19(20,21)22/h2-9,11H,10H2,1H3,(H,23,26)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBZSMWUVBPQPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.